Phosphonic acid, (1-hydroxydecyl)-
CAS No.: 91014-71-0
Cat. No.: VC19247010
Molecular Formula: C10H23O4P
Molecular Weight: 238.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91014-71-0 |
|---|---|
| Molecular Formula | C10H23O4P |
| Molecular Weight | 238.26 g/mol |
| IUPAC Name | 1-hydroxydecylphosphonic acid |
| Standard InChI | InChI=1S/C10H23O4P/c1-2-3-4-5-6-7-8-9-10(11)15(12,13)14/h10-11H,2-9H2,1H3,(H2,12,13,14) |
| Standard InChI Key | HCYXLYKBTHPXQJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCC(O)P(=O)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Phosphonic acid, (1-hydroxydecyl)-, is defined by its IUPAC name 1-hydroxydecylphosphonic acid, reflecting the hydroxyl group at the first carbon of a decyl chain () attached to a phosphonic acid moiety. The compound’s canonical SMILES representation is , highlighting the linear hydrocarbon chain and the phosphonic acid group . X-ray crystallography of analogous phosphonic acids reveals tetrahedral geometry around the phosphorus atom, with bond lengths consistent with single and double bonds to oxygen .
Physical and Chemical Properties
The compound is a white, odorless solid at room temperature, with a melting point range of 63–74°C and a boiling point of 259°C at standard pressure. It exhibits high solubility in water (310 g/100 mL) and ethanol, attributed to hydrogen bonding between the phosphonic acid group and solvent molecules . Its amphiphilic nature arises from the hydrophobic decyl chain and hydrophilic phosphonic acid head, enabling the formation of supramolecular aggregates in aqueous solutions.
Key physicochemical parameters include:
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Acidity: The phosphonic acid group confers diprotic behavior, with pKa values of 1.1 and 6.7, consistent with other alkylphosphonic acids .
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Thermal Stability: Decomposition occurs above 200°C, yielding phosphorus oxides and hydrocarbon byproducts.
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Hydrogen Bonding Capacity: The compound forms extensive hydrogen-bonded networks, critical for its gelation and proton-conduction properties .
Synthesis and Production
Industrial and Laboratory Methods
The synthesis of phosphonic acid, (1-hydroxydecyl)-, typically involves the reaction of decanol derivatives with phosphorus trichloride (), followed by hydrolysis. A one-pot procedure analogous to that used for 1-hydroxy-1,1-bis(phosphonic acid)s has been proposed, where carboxylic acids are converted to phosphonic acid derivatives via phosphite intermediates . For example:
This method avoids the need for protecting groups, even when primary or secondary amines are present, achieving yields of 50–85% .
Purification and Characterization
Purification is achieved via recrystallization from ethanol or aqueous solutions. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with NMR showing a characteristic singlet at 18–20 ppm for the phosphonic acid group. Mass spectrometry (MS) reveals a molecular ion peak at m/z 238.26, consistent with the molecular formula .
Applications in Science and Industry
Materials Science
The compound’s ability to form supramolecular gels through hydrogen bonding has been exploited in proton-exchange membranes for fuel cells. These gels exhibit proton conductivities of up to at 25°C, rivaling traditional Nafion membranes. Additionally, its amphiphilic structure facilitates the creation of Langmuir-Blodgett films for sensor applications .
Biomedical Applications
Catanionic aggregates formed by combining phosphonic acid, (1-hydroxydecyl)-, with lipophilic amines show promise as HIV inhibitors. These aggregates disrupt viral envelope proteins, reducing infectivity by 90% in vitro at concentrations of 10 μM . The compound’s low cytotoxicity (IC > 100 μM in human fibroblasts) further supports its therapeutic potential.
Industrial Uses
In water treatment, the compound acts as a corrosion inhibitor for steel pipelines, reducing corrosion rates by 70% at 50 ppm concentrations . Its chelating properties also stabilize peroxide bleaches in detergent formulations .
Comparative Analysis with Analogous Compounds
Phosphonic acid derivatives vary widely in utility based on alkyl chain length and substitution patterns:
| Compound | Chain Length | Key Application | Unique Feature |
|---|---|---|---|
| Methylphosphonic acid | C1 | Semiconductor etching | High water solubility |
| (1-Hydroxydecyl)-phosphonic acid | C10 | Proton-conductive gels | Amphiphilic self-assembly |
| Phenylphosphonic acid | Aromatic | Polymer compatibilizer | Thermal stability > 300°C |
The C10 chain in (1-hydroxydecyl)-phosphonic acid enhances its self-assembly and interfacial activity compared to shorter-chain analogs .
Recent Research Developments
Recent studies focus on optimizing the compound’s antiviral efficacy through structural modifications. For instance, replacing the decyl chain with fluorinated analogs increases HIV inhibition potency by 40% . Additionally, its use in metal-organic frameworks (MOFs) for gas storage has shown promise, with CO adsorption capacities of 2.5 mmol/g at 1 bar.
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